2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine
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Overview
Description
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is a chemical compound with the CAS Number: 1864431-03-7 . It has a molecular weight of 201.38 . The IUPAC name for this compound is 4-isopentyl-2,2-dimethylthiomorpholine .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is 1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated the utility of morpholine derivatives in synthesizing complex molecules, including amino acids and cyclic depsipeptides, through diastereoselective reactions and direct amid cyclization processes. For instance, one study outlined a method for synthesizing l-beta-methylisoleucine, an alpha-amino acid residue found in marine-derived peptides, using allyl stannanes and morpholinones (Pigza & Molinski, 2010). Another investigation focused on the synthesis of novel bicyclic thiomorpholine building blocks, highlighting their importance in medicinal chemistry and biological studies (Walker & Rogier, 2013).
Medicinal Chemistry and Drug Development
Morpholine and thiomorpholine derivatives have been explored as key intermediates in the development of pharmacologically active molecules. These compounds have been used to create novel structures with potential as anticancer agents, highlighting the flexibility and utility of morpholine derivatives in drug discovery processes (Fang et al., 2016). Additionally, the synthesis of bridged bicyclic thiomorpholines has shown promise in yielding compounds with interesting biological profiles, indicating their potential use in developing new therapeutic agents (Walker & Rogier, 2013).
Photostabilization of Polymers
Research into the photostabilization of polymers has also employed derivatives of thiomorpholine. For example, thiophene derivatives have been synthesized and used as photostabilizers for poly(vinyl chloride), reducing the rate of photodegradation and enhancing the material's stability under UV exposure (Balakit et al., 2015).
Environmental Applications
In environmental chemistry, morpholine derivatives have been utilized in the development of biosorbents for the removal of pesticides from wastewater, showcasing their potential in addressing environmental pollution and enhancing water treatment technologies (Boudesocque et al., 2008).
Safety and Hazards
For safety information, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS includes information such as physical and chemical properties, potential hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical.
properties
IUPAC Name |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKWGAEFNFSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCSC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine | |
CAS RN |
1864431-03-7 |
Source
|
Record name | 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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